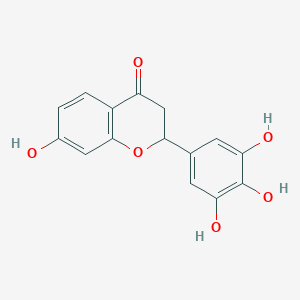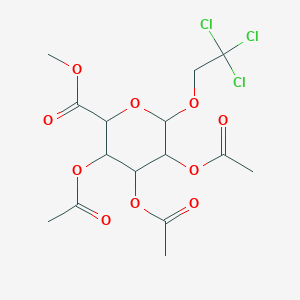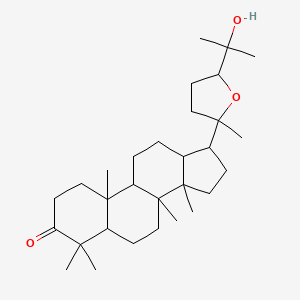
4-Tert-butyl-3-(hydroxymethyl)-1,4-dihydropyrazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-3-(hydroxymethyl)-1,4-dihydropyrazol-5-one is an organic compound that features a tert-butyl group, a hydroxymethyl group, and a dihydropyrazolone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-3-(hydroxymethyl)-1,4-dihydropyrazol-5-one typically involves the reaction of tert-butyl hydrazine with an appropriate aldehyde or ketone, followed by cyclization and reduction steps. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems, for example, can be used to introduce the tert-butyl group into various organic compounds in a more efficient and versatile manner compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butyl-3-(hydroxymethyl)-1,4-dihydropyrazol-5-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The dihydropyrazolone core can be reduced to form a fully saturated pyrazolone.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the dihydropyrazolone core can produce a fully saturated pyrazolone.
Applications De Recherche Scientifique
4-Tert-butyl-3-(hydroxymethyl)-1,4-dihydropyrazol-5-one has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its unique structural properties make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: It may have potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Tert-butyl-3-(hydroxymethyl)-1,4-dihydropyrazol-5-one include:
- 4-Tert-butyl-3-iodoheptane
- This compound derivatives with different substituents on the pyrazolone core.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the tert-butyl group, hydroxymethyl group, and dihydropyrazolone core allows for a wide range of chemical modifications and interactions, making it a versatile compound for various research and industrial purposes.
Propriétés
Formule moléculaire |
C8H14N2O2 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
4-tert-butyl-3-(hydroxymethyl)-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C8H14N2O2/c1-8(2,3)6-5(4-11)9-10-7(6)12/h6,11H,4H2,1-3H3,(H,10,12) |
Clé InChI |
JELDRAGGSYLKGB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1C(=NNC1=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B12321503.png)
